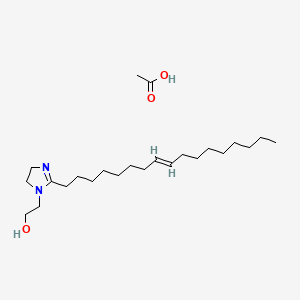
1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a hydroxyethyl group and a heptadecenyl chain, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate typically involves the reaction of an imidazoline precursor with hydroxyethyl and heptadecenyl groups. . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazoline ring can be reduced to form imidazolidines.
Substitution: The hydroxyethyl and heptadecenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazolidines.
Substitution: Various substituted imidazolines depending on the reagents used.
科学的研究の応用
1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of surfactants, corrosion inhibitors, and emulsifiers.
作用機序
The mechanism of action of 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the heptadecenyl chain can interact with lipid membranes, affecting their structure and function. The imidazoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline
- 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazolidine
- 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazole
Uniqueness
1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate is unique due to the presence of the acetate group, which can enhance its solubility and reactivity compared to similar compounds. The combination of the hydroxyethyl and heptadecenyl groups also provides distinct physicochemical properties that can be leveraged in various applications .
特性
CAS番号 |
3388-72-5 |
|---|---|
分子式 |
C22H42N2O.C2H4O2 C24H46N2O3 |
分子量 |
410.6 g/mol |
IUPAC名 |
acetic acid;2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C22H42N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2(3)4/h9-10,25H,2-8,11-21H2,1H3;1H3,(H,3,4)/b10-9+; |
InChIキー |
AZCYDMTVXLBAEM-RRABGKBLSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO.CC(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


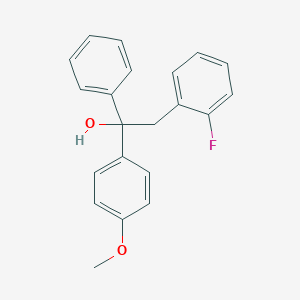
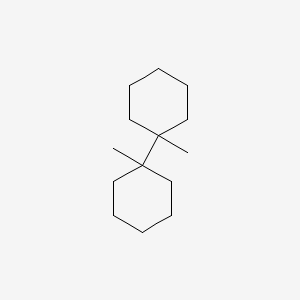
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)

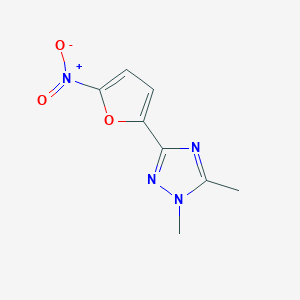

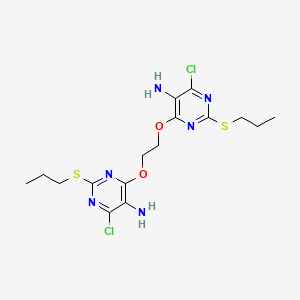
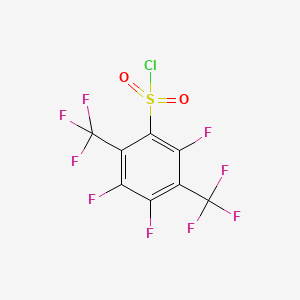
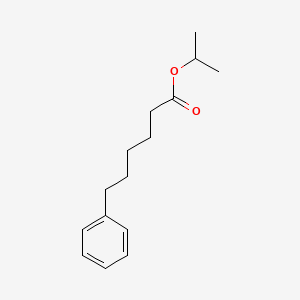
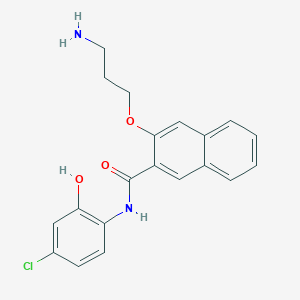
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
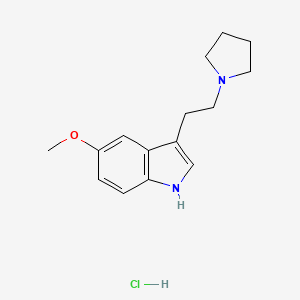
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
